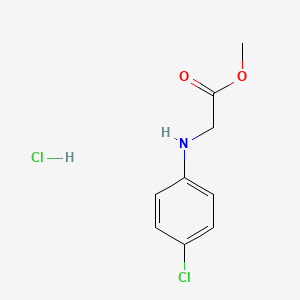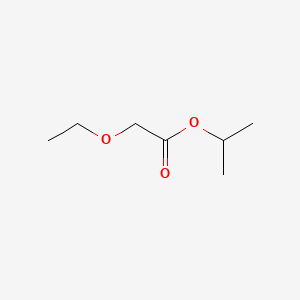
Schisanlactone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schisanlactone B is a triterpenoid compound isolated from the stems and leaves of the plant Schisandra chinensis (Turcz) BaillThis plant has been traditionally used in various medicinal applications due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, anti-HIV-1, anti-tumor, and central nervous system effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Schisanlactone B involves the extraction and isolation from the plant Schisandra chinensis. The process typically includes the following steps:
Extraction: The stems and leaves of Schisandra chinensis are dried and powdered. The powdered material is then subjected to solvent extraction using solvents such as ethanol or methanol.
Fractionation: The crude extract is fractionated using chromatographic techniques such as silica gel column chromatography. Elution is performed with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction technologies such as supercritical fluid extraction and large-scale chromatographic techniques ensures higher yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Schisanlactone B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Schisanlactone B serves as a valuable compound for studying the chemical properties and reactivity of triterpenoids.
Biology: this compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.
Medicine: this compound has shown promise in preclinical studies for its hepatoprotective, anti-tumor, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of Schisanlactone B involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Schisanlactone B is part of a group of triterpenoids isolated from Schisandra chinensis. Similar compounds include:
- Schisanlactone I
- Schinalactone D
- Schisanlactone J
- Kadsuphilactone B
- Schisanlactone C
- Schisphendilactone B
- Schinchinenlactone A
Uniqueness
This compound is unique due to its specific structural features and biological activities. While other triterpenoids from Schisandra chinensis share similar core structures, this compound exhibits distinct pharmacological properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C30H42O4 |
|---|---|
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
(1S,3S,9R,12S,13S,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxapentacyclo[10.7.0.01,3.03,9.013,17]nonadec-4-en-6-one |
InChI |
InChI=1S/C30H42O4/c1-18-7-8-21(33-25(18)32)19(2)20-11-13-28(6)23-10-9-22-26(3,4)34-24(31)12-14-29(22)17-30(23,29)16-15-27(20,28)5/h7,12,14,19-23H,8-11,13,15-17H2,1-6H3/t19-,20+,21-,22-,23-,27+,28-,29+,30-/m0/s1 |
Clave InChI |
FHMHZILQWWQUCO-UTQYRBOUSA-N |
SMILES isomérico |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)C=CC(=O)OC6(C)C)C)C |
SMILES canónico |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)C=CC(=O)OC6(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15235100.png)




![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)
![2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235136.png)

![3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235164.png)




![(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235210.png)
